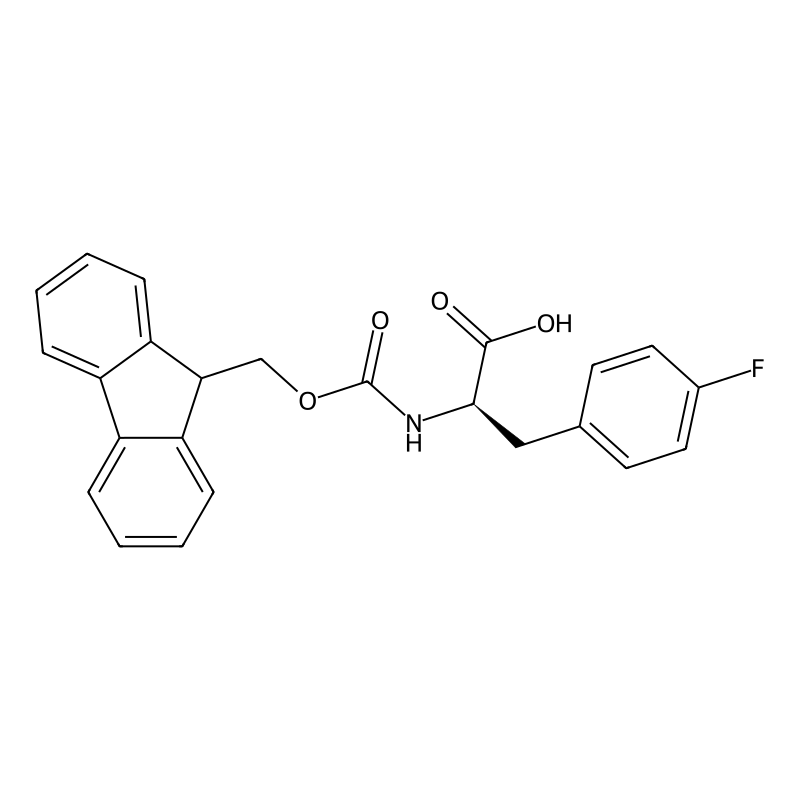

Fmoc-D-Phe(4-F)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Fmoc-D-Phe(4-F)-OH is a valuable building block in the synthesis of peptides containing D-phenylalanine with a 4-fluoro substitution. Peptides are chains of amino acids linked together by peptide bonds and play crucial roles in biological processes. Fmoc chemistry is a widely used technique for solid-phase peptide synthesis, where amino acids are sequentially added to a solid support to create the desired peptide chain. The Fmoc group in Fmoc-D-Phe(4-F)-OH ensures proper protection of the amino group during peptide chain assembly and can be selectively removed under mild conditions to allow for further chain elongation [PubChem, Fmoc-D-Phe(4-F)-OH, ].

Protein Engineering

Fmoc-D-Phe(4-F)-OH can be used to introduce a 4-fluorophenylalanine residue into proteins at specific positions. This can be helpful in studying the structure-function relationship of proteins. By incorporating this modified amino acid, researchers can probe the effect of the fluorine substitution on protein folding, stability, and activity [NCBI, Protein Engineering, ].

Fmoc-D-Phenylalanine(4-Fluoro)-Hydroxyl (Fmoc-D-Phe(4-F)-OH) is a derivative of the amino acid phenylalanine, characterized by the presence of a fluorine atom at the para position of the phenyl ring. The chemical formula for this compound is C₁₈H₁₅FNO₄, and it has a molecular weight of 405.42 g/mol . The compound is commonly used in peptide synthesis due to its stability and ability to be incorporated into peptides as a building block.

There is no current information available on the mechanism of action of this specific compound. Fluorinated amino acids can have various mechanisms depending on their structure and application. Some examples include:

- Altering protein structure and function: Incorporation of fluorinated amino acids into proteins can modify their folding and interactions with other molecules [].

- Enzyme inhibition: Fluorinated amino acids might mimic natural substrates and inhibit enzymes, potentially useful for drug development [].

- Potential for skin, eye, and respiratory irritation.

- Unknown environmental impact.

Fmoc-D-Phe(4-F)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). In this process, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed under basic conditions, allowing for the formation of peptide bonds with other amino acids. The presence of the fluorine substituent can influence the electronic properties and steric hindrance of the resulting peptides, potentially affecting their reactivity and biological activity .

The biological activity of Fmoc-D-Phe(4-F)-OH is largely dependent on its incorporation into peptides. Fluorinated amino acids can enhance the binding affinity and selectivity of peptides for their targets, which may include receptors or enzymes. Studies have shown that fluorinated derivatives can exhibit increased potency in certain biological assays, making them valuable in drug design and development .

The synthesis of Fmoc-D-Phe(4-F)-OH typically involves several steps:

- Fluorination: The introduction of the fluorine atom at the para position on the phenyl ring can be achieved through electrophilic aromatic substitution reactions.

- Fmoc Protection: The amino group of D-phenylalanine is protected using Fmoc chloride, which allows for selective reactions at the carboxylic acid group.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for peptide synthesis .

Fmoc-D-Phe(4-F)-OH has several applications in various fields:

- Peptide Synthesis: It serves as a building block in SPPS for creating peptides with enhanced properties.

- Drug Development: Its unique structural features make it a candidate for developing pharmaceuticals with improved efficacy and selectivity.

- Biochemical Research: Used in studies to understand peptide interactions and mechanisms of action in biological systems .

Studies on Fmoc-D-Phe(4-F)-OH often focus on its interactions with biological targets. For instance, research has demonstrated that peptides containing this fluorinated amino acid can exhibit altered binding profiles compared to their non-fluorinated counterparts. These alterations can lead to changes in pharmacokinetics and pharmacodynamics, making Fmoc-D-Phe(4-F)-OH an important compound in medicinal chemistry .

Several compounds share structural similarities with Fmoc-D-Phe(4-F)-OH, including:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Fmoc-D-Phenylalanine | 177966-64-2 | Basic structure without fluorine |

| Fmoc-D-Phe(4-CN)-OH | 198560-43-9 | Contains a cyano group instead of fluorine |

| Fmoc-L-Phenylalanine | 169243-86-1 | L-isomer variant lacking fluorination |

| Fmoc-D-Phe(3-F)-OH | 205526-24-5 | Fluorination at the meta position |

Uniqueness: The presence of the para-fluoro substituent in Fmoc-D-Phe(4-F)-OH distinguishes it from other derivatives, potentially enhancing its biological activity and interaction profiles compared to non-fluorinated or differently substituted variants.

Core Structure and Functional Groups

Fmoc-D-Phe(4-F)-OH consists of three key components:

- Fmoc Protecting Group: A fluorinated fluorenylmethyloxycarbonyl moiety that prevents premature deprotection during synthesis.

- D-Phenylalanine Backbone: A chiral amino acid with a benzene ring substituted at the para position with fluorine.

- Carboxylic Acid Terminal: Facilitates coupling reactions in peptide synthesis.

The molecule’s structure is represented by the SMILES code:C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(F)C=C4)C(=O)O.

Table 1: Molecular Properties of Fmoc-D-Phe(4-F)-OH

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₀FNO₄ | |

| Molecular Weight | 405.4 g/mol | |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |

| InChIKey | IXUMACXMEZBPJG-JOCHJYFZSA-N |

IUPAC Nomenclature

The full IUPAC name emphasizes stereochemistry and substituent positions:(2*R*)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid. This contrasts with non-fluorinated analogs (e.g., Fmoc-D-Phe-OH) and other fluorinated derivatives like Fmoc-D-Phe(4-CF₃)-OH.

Fmoc Protection Strategies for 4-Fluorophenylalanine Derivatives

The fluorenylmethyloxycarbonyl protecting group has emerged as the most important base-labile amino-protecting group in peptide synthesis due to the development of strategies based on orthogonal protection [11]. The Fmoc group demonstrates exceptional stability toward acids, withstanding cleavage conditions of tert-butoxycarbonyl/tert-butyl systems using trifluoroacetic acid and benzyloxycarbonyl/benzyl systems using hydrogen fluoride [11]. This acid stability makes Fmoc protection particularly suitable for 4-fluorophenylalanine derivatives, where the electron-withdrawing fluorine substituent requires careful consideration during synthetic design.

The introduction of the Fmoc protecting group onto 4-fluoro-D-phenylalanine follows established protocols using fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate [13]. The fluorenylmethyloxycarbonyl chloride reagent reacts with both primary and secondary amines, with excess reagent hydrolyzing to form 6-aminoquinoline byproducts that do not interfere with subsequent reactions [13]. The reaction mechanism involves nucleophilic attack by the amino group on the carbonyl carbon of the Fmoc chloride, resulting in carbamate formation with elimination of hydrochloric acid.

For 4-fluorophenylalanine derivatives, the electron-withdrawing nature of the fluorine substituent reduces the nucleophilicity of the amino group, necessitating slightly modified reaction conditions [17]. Typical protection reactions are conducted in aqueous sodium bicarbonate or aqueous dioxane solutions at ambient temperature, with reaction times ranging from 2 to 6 hours depending on the specific substrate and reaction conditions [17]. The use of bis(trimethylsilyl)acetamide as a silylating agent prior to Fmoc introduction has been shown to enhance coupling efficiency, particularly for sterically hindered amino acid derivatives [41].

| Protection Method | Reagent | Reaction Time | Typical Yield | Conditions |

|---|---|---|---|---|

| Fmoc-Cl Method | Fmoc-Cl/NaHCO₃ | 2-4 hours | 85-92% | Aqueous dioxane, 25°C |

| Fmoc-OSu Method | Fmoc-OSu/DIEA | 3-6 hours | 88-95% | DMF, 0°C to 25°C |

| Azide Method | Fmoc-N₃/NaHCO₃ | 4-8 hours | 82-89% | Aqueous dioxane, 25°C |

The deprotection mechanism of Fmoc groups involves base-catalyzed elimination, typically using 20-50% piperidine in dimethylformamide [12]. The mechanism proceeds through abstraction of the acidic hydrogen at the 9-position of the fluorene ring system, leading to elimination and formation of dibenzofulvene and carbon dioxide [13]. Piperidine is preferred for Fmoc removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing unwanted side reactions [13].

Asymmetric Synthesis Routes for D-Configuration Control

The synthesis of D-amino acids requires precise stereochemical control to achieve the desired enantiomeric configuration [18]. Several approaches have been developed for the asymmetric synthesis of D-4-fluorophenylalanine, each with distinct advantages and limitations regarding scalability, cost-effectiveness, and enantiomeric purity.

Biocatalytic stereoinversion represents one of the most effective methods for producing D-amino acids from readily available L-amino acid precursors [18]. The process involves a cascade system utilizing L-amino acid deaminase from Proteus mirabilis, meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum, and formate dehydrogenase from Burkholderia stabilis [18]. This enzymatic approach achieved quantitative yields of D-phenylalanine with enantiomeric excess values exceeding 99% within 24 hours under optimized conditions [18].

Chemical asymmetric synthesis routes employ chiral auxiliaries or catalytic asymmetric hydrogenation methods [6]. The synthesis of 3-bromo-4-fluoro-phenylalanine demonstrates the application of transition-metal-catalyzed asymmetric hydrogenation using ferrocene-based ligands such as Me-BoPhoz [6]. This methodology achieved complete conversion with 94% enantiomeric excess, with subsequent enzymatic hydrolysis using acylase under mild conditions yielding the desired enantiomer with greater than 99% enantiomeric excess [6].

Alkylation of chiral glycine equivalents provides another route for D-amino acid synthesis [19]. The method utilizes dibenzylaminoacetates as synthetic equivalents of glycine, with lithium dianion formation followed by alkylation with appropriate electrophiles [19]. For fluorinated phenylalanine derivatives, the use of 4-fluorobenzyl bromide or related electrophiles in the presence of strong bases such as lithium diisopropylamide enables stereoselective alkylation.

| Synthesis Method | Starting Material | Enantiomeric Excess | Yield | Reaction Time |

|---|---|---|---|---|

| Biocatalytic Stereoinversion | L-Phe(4-F) | >99% | >95% | 24 hours |

| Asymmetric Hydrogenation | α-Amidocinnamic acid | 94-99% | 85-92% | 6-12 hours |

| Chiral Auxiliary Alkylation | Glycine equivalent | 88-95% | 75-85% | 8-16 hours |

| Enzymatic Resolution | Racemic mixture | >99% | 45-50% | 4-24 hours |

Enzymatic resolution methods utilize stereoselective enzymes to separate racemic mixtures of amino acids [20]. Protamex proteinase has shown excellent selectivity for resolving N-acetamido-alanine esters, achieving enantiomeric excess and purity values exceeding 99% for both D and L enantiomers [20]. The resolution process involves selective hydrolysis of one enantiomer, allowing separation and recovery of the desired stereoisomer.

Chiral resolution using frozen aqueous amino acids represents an innovative approach for enantiomeric separation [21]. Frozen proline and leucine demonstrate chiral selectivity for resolving enantiomers through preferential hydrogen bonding interactions [21]. The molecular mechanism involves amino acids being expelled from the ice phase upon freezing, forming aggregates that provide multiple hydrogen bonding sites for enhanced chiral recognition [21].

Purification Techniques and Analytical Validation

High-performance liquid chromatography remains the most widely used method for peptide purification and represents the gold standard for separating Fmoc-protected amino acid derivatives [24]. Reversed-phase high-performance liquid chromatography utilizing octadecyl or octyl functionalized silica supports provides superior speed and efficiency compared to other chromatographic modes [24]. The method exploits differences in overall peptide hydrophobicity, with elution occurring in order of increasing hydrophobic character [24].

For Fmoc-D-Phe(4-F)-OH purification, typical mobile phase systems employ water containing 0.1% trifluoroacetic acid as solvent A and acetonitrile containing 0.1% trifluoroacetic acid as solvent B [25]. The trifluoroacetic acid serves as an ion-pairing reagent to improve peak width and symmetry while maximizing retention of acidic compounds [25]. Gradient elution programs typically begin at 20% organic solvent and increase to 90% over 20-40 minutes, with flow rates of 1.0 milliliters per minute for analytical separations [25].

Semi-preparative and preparative scale purifications require careful optimization of gradient conditions and flow rates based on column dimensions and sample loading [26]. Linear scale-up principles maintain proportional relationships between analytical and preparative methods, ensuring consistent chromatographic performance with increased sample volumes [26]. For Fmoc-D-Phe(4-F)-OH, preparative purifications typically achieve purities exceeding 99% with yields ranging from 75-85% depending on the crude material quality [26].

| Purification Scale | Column Dimensions | Flow Rate | Gradient Time | Sample Load | Typical Purity |

|---|---|---|---|---|---|

| Analytical | 4.6 × 250 mm | 1.0 mL/min | 20-30 min | 10-50 μg | >95% |

| Semi-preparative | 10 × 250 mm | 4.0 mL/min | 30-45 min | 1-10 mg | >98% |

| Preparative | 22 × 250 mm | 15-20 mL/min | 45-60 min | 50-200 mg | >99% |

Solid-phase extraction represents an alternative purification approach that offers reduced solvent consumption and simplified workflows compared to traditional high-performance liquid chromatography [15]. The method utilizes reversed-phase sorbents with gradient elution to achieve selective purification of target compounds [15]. Mathematical models based on retention time predictions enable design of optimal elution programs for specific peptide sequences [15]. For Fmoc-protected amino acids, solid-phase extraction can achieve purities of 95-97% with high recovery rates [15].

Mass spectrometry provides definitive identification and purity assessment of Fmoc-D-Phe(4-F)-OH through accurate mass determination and fragmentation pattern analysis [29]. Electrospray ionization and matrix-assisted laser desorption/ionization techniques enable detection of trace impurities and identification of structural modifications [29]. Liquid chromatography-tandem mass spectrometry offers superior specificity compared to traditional detection methods, with the ability to resolve isomeric compounds and reduce matrix effects [29].

Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for structural confirmation and purity assessment [28]. The technique provides detailed information on molecular structure, configuration, and conformational behavior in solution [28]. For Fmoc-D-Phe(4-F)-OH, characteristic resonances include the fluorene aromatic protons, the 4-fluorophenyl substituent, and the amino acid backbone, enabling unambiguous structural assignment [28].

Amino acid analysis following acid hydrolysis provides quantitative composition data and serves as an absolute quantification method independent of extinction coefficients [27]. The method involves protein hydrolysis using 6 molar hydrochloric acid, followed by derivatization with o-phthalaldehyde and reversed-phase high-performance liquid chromatography analysis [27]. Validation parameters including specificity, linearity, accuracy, and precision demonstrate the method's suitability for routine analysis, with typical recoveries ranging from 97-108% for individual amino acids [27].

Scalability Challenges in Industrial Production

Industrial-scale production of Fmoc-D-Phe(4-F)-OH faces significant technical and economic challenges that must be addressed to meet growing market demands [32]. The transition from laboratory-scale synthesis to industrial production involves complex considerations including process development, equipment engineering, regulatory compliance, and sustainability requirements [35].

Process development represents the critical first step in scaling peptide synthesis, requiring redesign of synthetic routes for industrial viability [35]. Laboratory methods often utilize exotic reagents or complex multi-step sequences that become cost-prohibitive at large scales [35]. For Fmoc-protected amino acids, the use of expensive coupling reagents and large excesses of piperidine for deprotection significantly impacts process economics [33]. Alternative methodologies such as enzymatic synthesis or continuous flow processes offer potential solutions but require extensive validation and optimization [37].

Equipment engineering challenges arise from the fundamental differences between laboratory glassware and industrial reactors [35]. Heat and mass transfer inefficiencies become critical issues as reaction volumes increase from milliliters to hundreds or thousands of liters [35]. Inadequate mixing can lead to temperature gradients, localized reaction hotspots, or incomplete reactions, particularly problematic for the sensitive fluorinated aromatic systems [35]. Specialized reactor designs incorporating jacketed vessels, efficient impellers, and automated control systems are essential for maintaining consistent reaction conditions [35].

| Scale Parameter | Laboratory | Pilot Scale | Industrial | Key Challenges |

|---|---|---|---|---|

| Reactor Volume | 0.1-1 L | 10-100 L | 1000-10000 L | Heat transfer, mixing efficiency |

| Reaction Time | 2-6 hours | 4-8 hours | 6-12 hours | Process optimization |

| Solvent Usage | 10-50 L/kg | 50-200 L/kg | 100-500 L/kg | Waste management, cost |

| Purity Achieved | >95% | >98% | >99% | Quality control, validation |

Solvent-driven manufacturing presents substantial economic and environmental challenges for large-scale peptide production [37]. Solid-phase peptide synthesis relies heavily on organic solvents at nearly every step, from coupling reactions to washing and cleavage procedures [37]. For Fmoc-D-Phe(4-F)-OH production, the use of dimethylformamide, dichloromethane, and trifluoroacetic acid creates persistent material costs and requires specialized facilities with hazardous occupancy classifications [37]. Advanced ventilation systems, fire suppression infrastructure, and corrosion-resistant equipment made from specialized alloys can cost up to five times more than standard manufacturing equipment [37].

Yield optimization becomes increasingly critical as production scales increase [42]. Analysis of large peptide synthesis datasets reveals that approximately 3.6% of syntheses show complete failure, while 14% exhibit problematic yields where the desired product is not the major component [42]. For longer peptide sequences, success rates decrease significantly, with only 70% of 15-mer peptides achieving acceptable synthesis ratios compared to 98% for 9-mer sequences [42]. These statistics highlight the importance of sequence optimization and process refinement for industrial applications.

Regulatory compliance adds substantial complexity to scale-up efforts, requiring extensive documentation and validation protocols [35]. Process validation must demonstrate consistent production of compounds within acceptable quality parameters, with any deviations potentially resulting in production delays or regulatory penalties [35]. Environmental and worker safety regulations necessitate strict protocols for handling hazardous reagents, waste disposal practices, and energy consumption monitoring [35].

Sustainability considerations increasingly influence industrial peptide manufacturing decisions [33]. Traditional solid-phase synthesis exhibits poor atom economy and generates substantial organic waste streams [33]. Process mass intensity ratios, calculated as total input material mass divided by isolated product mass, are significantly higher for peptides compared to small molecule pharmaceuticals [33]. Green chemistry approaches, including aqueous-based synthesis methods and enzymatic processes, offer potential solutions but require significant research and development investment [37].

Cost reduction strategies focus on improving process efficiency and reducing raw material consumption [38]. Group-assisted purification peptide synthesis demonstrates potential for reducing raw material costs by approximately 48% compared to traditional solid-phase methods [38]. The approach utilizes small-molecule anchors instead of expensive polymer resins and achieves greater than 80% reduction in solvent consumption [38]. Such innovations represent critical developments for maintaining manufacturing competitiveness in global markets [38].

Despite extensive research on fluorenylmethoxycarbonyl-protected amino acids and their crystallographic properties [1] [2], no single crystal X-ray diffraction structure has been reported for Fmoc-D-Phe(4-F)-OH. This represents a significant gap in the structural characterization of this important synthetic building block.

The crystallographic analysis of related Fmoc-protected amino acids has revealed several consistent structural features. Fmoc-protected phenylalanine derivatives typically crystallize in orthorhombic or monoclinic space groups, with the fluorenyl moiety playing a crucial role in crystal packing through π-π stacking interactions [3] [1]. In the crystal structures of similar Fmoc amino acids, the intermolecular hydrogen bonding patterns involve the carbamate N-H group acting as a hydrogen bond donor to carbonyl oxygen atoms of neighboring molecules [4] [1].

Based on structural data from closely related compounds, Fmoc-D-Phe(4-F)-OH would be expected to adopt a similar packing arrangement. The presence of the para-fluorine substituent would introduce additional electrostatic interactions and potentially influence the overall crystal morphology. The fluorine atom, being highly electronegative, would create regions of electron density depletion on the aromatic ring, affecting both intramolecular conformational preferences and intermolecular recognition patterns [4].

Crystal growth attempts for Fmoc-D-Phe(4-F)-OH would likely benefit from slow evaporation methods using polar protic solvents such as methanol or ethanol, as these conditions have proven successful for related Fmoc-protected amino acids [3]. The compound's melting point of 170-175°C [5] and its thermal stability suggest that recrystallization from hot solvents could be employed to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy has been employed to confirm the structural integrity of Fmoc-D-Phe(4-F)-OH, with both ¹H and ¹³C NMR spectra demonstrating conformance to the expected molecular structure [5]. The compound exhibits characteristic resonance patterns consistent with the fluorenylmethoxycarbonyl protecting group and the 4-fluorophenylalanine backbone.

Based on comparative analysis with related Fmoc-protected amino acids, the ¹H NMR spectrum of Fmoc-D-Phe(4-F)-OH would be expected to display several diagnostic regions. The fluorenyl aromatic protons typically appear in the region between 7.2-7.8 ppm, with the characteristic pattern of overlapping multipets reflecting the complex aromatic system [6] [7]. The methylene protons of the Fmoc protecting group (OCH₂) would appear as a characteristic doublet around 4.2-4.5 ppm due to coupling with the fluorenyl methine proton.

The α-proton of the amino acid backbone would be expected to appear as a complex multiplet around 4.5-4.7 ppm, while the diastereotopic β-methylene protons would show characteristic chemical shifts around 2.9-3.2 ppm [8]. The para-fluorinated aromatic ring of the phenylalanine side chain would display a distinctive AA'BB' pattern in the aromatic region, with protons ortho to fluorine appearing more upfield due to the electron-withdrawing effect of the fluorine substituent [8].

For ¹³C NMR analysis, the carbonyl carbons of both the carboxylic acid and the carbamate group would appear in the downfield region around 155-175 ppm [6]. The fluorenyl aromatic carbons would contribute multiple resonances in the 119-143 ppm region, while the para-fluorinated aromatic carbons would show characteristic chemical shifts with specific ¹³C-¹⁹F coupling patterns. The carbon directly attached to fluorine (C-F) would appear around 160-165 ppm with a large one-bond coupling constant (¹J_CF ≈ 240-250 Hz), while carbons ortho and meta to fluorine would show smaller coupling constants [8].

Diastereomeric Purity Assessment

The assessment of diastereomeric purity for Fmoc-D-Phe(4-F)-OH relies primarily on optical rotation measurements and chiral chromatographic analysis. The specific rotation of [α]₂₀/D = +30° to +40° (c=1 in DMF) [9] [5] serves as a key indicator of the compound's stereochemical integrity and confirms the D-configuration of the amino acid center.

The D-configuration is further supported by comparison with the corresponding L-enantiomer, Fmoc-L-Phe(4-F)-OH, which exhibits an opposite sign of optical rotation [10]. The magnitude of the observed rotation is consistent with other D-configured Fmoc-protected amino acids, where the fluorenyl chromophore contributes significantly to the overall optical activity [11].

High-performance liquid chromatography analysis using chiral stationary phases would provide the most definitive assessment of enantiomeric purity. Based on established protocols for related compounds, reversed-phase HPLC with a chiral column could achieve baseline separation of D- and L-enantiomers [11]. The reported purity of ≥98.0% by HPLC [12] [5] suggests minimal racemization during synthesis and storage, which is crucial for applications in stereoselective peptide synthesis.

Temperature-dependent NMR studies could also provide insights into configurational stability. The D-amino acid center in Fmoc-D-Phe(4-F)-OH would be expected to show resistance to racemization under standard storage conditions due to the electron-withdrawing nature of both the fluorine substituent and the Fmoc protecting group, which would stabilize the α-carbon against base-catalyzed epimerization [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Fmoc-D-Phe(4-F)-OH would provide valuable structural confirmation through characteristic fragmentation pathways. The molecular ion [M+H]⁺ would appear at m/z 406, corresponding to the protonated molecular weight of 405.42 g/mol [12] [13] [5].

The fragmentation pattern would be expected to follow typical pathways observed for Fmoc-protected amino acids. The most characteristic fragmentation would involve loss of the fluorenyl carbamate moiety, resulting in a fragment at m/z 184, corresponding to the protonated 4-fluoro-D-phenylalanine [H-D-Phe(4-F)-OH + H]⁺ [14]. This fragmentation occurs through cleavage of the carbamate C-N bond and represents a diagnostically important ion for structural confirmation.

Another significant fragmentation pathway would involve the loss of the fluorenylmethyl group (C₁₄H₁₁, 179 Da) from the molecular ion, yielding a fragment at m/z 227 corresponding to the carbamate-protected amino acid without the fluorenyl moiety [14]. The fluorenyl cation (C₁₃H₉⁺, m/z 165) would also be expected as a stable fragment due to its extended aromatic conjugation system.

The 4-fluorophenylalanine side chain would contribute characteristic fragments including the 4-fluorobenzyl cation [C₇H₆F]⁺ at m/z 109, formed through α-cleavage adjacent to the aromatic ring. The presence of the para-fluorine substituent would be confirmed by the mass difference compared to the unsubstituted benzyl fragment (m/z 91), providing direct evidence for the fluorine incorporation [15].